4-Iodo-3-methoxy-5-methyl-1H-pyrazole
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Overview
Description
4-Iodo-3-methoxy-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of iodine, methoxy, and methyl groups in this compound makes it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . Another method includes the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Iodo-3-methoxy-5-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-5-methyl-1H-pyrazole is not well-documented. like other pyrazoles, it is likely to interact with various molecular targets and pathways. The presence of iodine, methoxy, and methyl groups may influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methoxy-1H-pyrazole: Similar structure but lacks the methyl group.
4-Iodo-5-methoxy-1-methyl-1H-pyrazole: Similar structure but with different substitution patterns.
Properties
Molecular Formula |
C5H7IN2O |
---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
4-iodo-3-methoxy-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C5H7IN2O/c1-3-4(6)5(9-2)8-7-3/h1-2H3,(H,7,8) |
InChI Key |
CBSIVVKAHPTTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)OC)I |
Origin of Product |
United States |
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